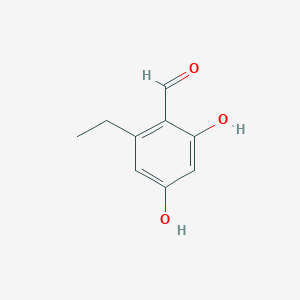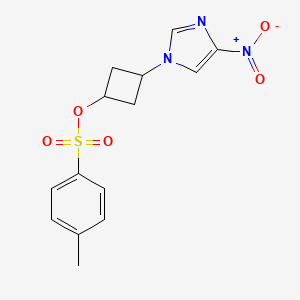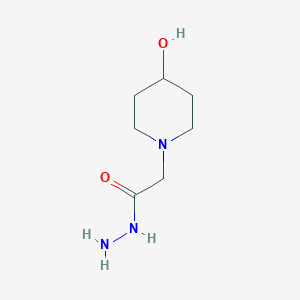
2-(4-羟基哌啶-1-基)乙酰肼
描述
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Hydroxypiperidin-1-yl)acetohydrazide has been reported in the literature. For instance, a series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized using 4, 6-dichloropyrimidine as the starting material . Another study reported the synthesis of 2- [4- (Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides, structural analogs of piracetam, by the condensation of 2- [4- (het)aryl-2-oxopyrrolidin-1-yl]acetates with hydrazine hydrate and phenylhydrazine .科学研究应用
合成和化学性质
荧光薄膜单体:一项研究详细介绍了从(4-羟基哌啶-1-基)衍生物合成聚氟-1,3,5-三芳基-4,5-二氢-1H-吡唑的过程,经过某些反应后,产生的化合物有望作为制备荧光薄膜的单体 (Soboleva 等人,2017 年).
生物催化合成方法:另一项研究提出了一种生物催化方法来合成 5-羟基哌啶-2-酮,一种与 2-(4-羟基哌啶-1-基)乙酰肼在结构上相似的化合物,突出了其作为潜在生物活性化合物的通用构建模块的用途 (Vink 等人,2003 年).
抗菌化合物:一项涉及 2-(4-氯-3-甲基苯氧基)乙酰肼与不同的芳香醛反应以产生具有已评估的抗菌和抗真菌活性的化合物,展示了类似的乙酰肼衍生物在开发新型抗菌剂中的潜力 (Fuloria 等人,2009 年).
潜在的治疗应用
抗癌剂:一项从 2-(4-氯-3-甲基苯氧基)乙酸乙酯衍生的化合物合成新型亚胺和噻唑烷酮的研究展示了乙酰肼衍生物在癌症治疗中的潜在治疗应用 (Salahuddin 等人,2014 年).
癌症治疗中的酶抑制:由 2-(2-((4-取代-苯氧基)甲基)-1H-苯并[d]咪唑-1-基)乙酰肼衍生物合成的化合物已在体外评估其抗肿瘤活性,表明羟基取代对增强抗癌活性具有重要意义 (Li 等人,2014 年).
腐蚀抑制:一种新型酰肼衍生物在酸性溶液中对低碳钢的腐蚀抑制的合成和使用证明了乙酰肼衍生物在医药应用之外的化学用途 (Abdallah 等人,2016 年).
属性
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-9-7(12)5-10-3-1-6(11)2-4-10/h6,11H,1-5,8H2,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANORNNKVBJRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxypiperidin-1-yl)acetohydrazide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

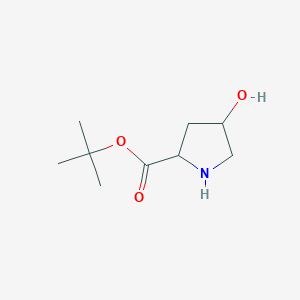
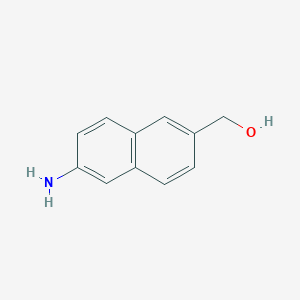
![Ethyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B3133559.png)
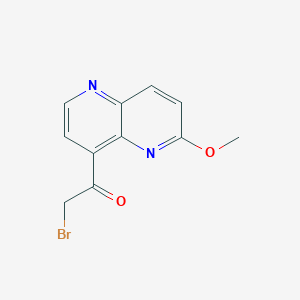

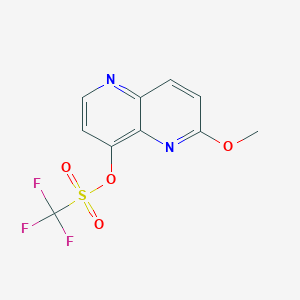



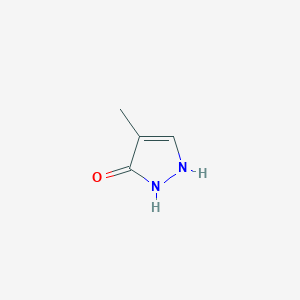
![(1R,2S,5S)-methyl 3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3133607.png)
